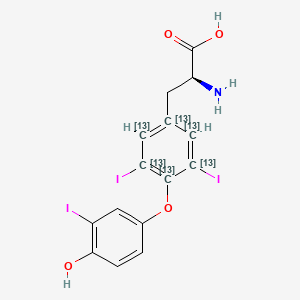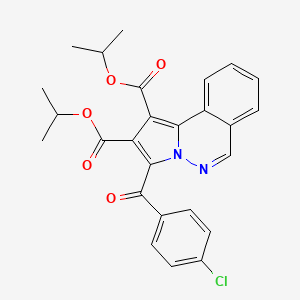
2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is known for its diverse applications in organic synthesis, biochemistry, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylindole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
化学反応の分析
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
類似化合物との比較
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)-2-imidazoline
- o-2-Imidazolin-2-yl-phenol
Uniqueness
Compared to similar compounds, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride exhibits unique properties due to the presence of both the imidazole and phenylindole moieties. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various research fields .
特性
分子式 |
C17H16ClN3 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride |
InChI |
InChI=1S/C17H15N3.ClH/c1-2-7-14(8-3-1)20-15-9-5-4-6-13(15)12-16(20)17-18-10-11-19-17;/h1-9,12H,10-11H2,(H,18,19);1H |
InChIキー |
FVYANZLHBVHWTM-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)





